Tert-butyl (2,2,2-trifluoroethyl)carbamate
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Overview
Description
Tert-butyl (2,2,2-trifluoroethyl)carbamate (TBC) is a trifluoroethyl carbamate that is used in a wide range of scientific research applications. TBC is an important chemical reagent for organic synthesis, and has been used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. It is a colorless, volatile liquid with a pungent odor and is soluble in water and most organic solvents. TBC has been used in a variety of laboratory experiments, and has been found to be an effective catalyst for a variety of reactions.
Scientific Research Applications
Tert-butyl (2,2,2-trifluoroethyl)carbamate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a reagent in the preparation of materials for biochemistry and materials science. It is also used in a variety of laboratory experiments, such as the preparation of organometallic compounds, the preparation of polymers, and the preparation of dyes.
Mechanism of Action
Mode of Action
It is known that carbamates in general can interact with various enzymes and receptors in the body, leading to a range of biological effects .
Biochemical Pathways
Carbamates are known to interfere with the functioning of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a LogP value of 2.23, indicating its lipophilicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2,2,2-trifluoroethyl)carbamate. For instance, the compound should be stored at room temperature, away from moisture . It is also known that the compound’s solubility can be influenced by the solvent used .
Advantages and Limitations for Lab Experiments
Tert-butyl (2,2,2-trifluoroethyl)carbamate has a number of advantages for laboratory experiments. It is a versatile reagent, and can be used in a variety of reactions. It is also non-toxic and non-irritating, and is safe for use in laboratory experiments. However, it is volatile and has a pungent odor, and so must be handled with care.
Future Directions
There are a number of potential future directions for the use of Tert-butyl (2,2,2-trifluoroethyl)carbamate in laboratory experiments. These include the development of new catalysts, the use of this compound in the development of new materials, and the use of this compound in the development of new pharmaceuticals. Additionally, further research could be conducted into the mechanism of action of this compound, and into its potential environmental effects.
Synthesis Methods
Tert-butyl (2,2,2-trifluoroethyl)carbamate can be synthesized by reacting 2,2,2-trifluoroethylchloride with potassium tert-butoxide in an aqueous medium. The reaction mixture is then heated and stirred until the desired product is formed. The product is then isolated by distillation or extraction. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
properties
IUPAC Name |
tert-butyl N-(2,2,2-trifluoroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOHQSNLKZABKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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